Cas no 2008453-24-3 (ethyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine)

Ethyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine is a chiral amine derivative featuring a benzopyran scaffold, which is of interest in medicinal chemistry and pharmaceutical research. The compound’s structure combines a heterocyclic benzopyran core with an ethylamine side chain, offering potential for selective interactions with biological targets. Its rigid bicyclic framework may enhance binding affinity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules. The presence of a stereocenter at the 4-position allows for enantioselective applications, particularly in the development of receptor modulators or enzyme inhibitors. This compound is suited for exploratory studies in drug discovery and asymmetric synthesis.
ethyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine structure
2008453-24-3 structure
Product Name:ethyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine
CAS No:2008453-24-3
MF:C13H19NO
MW:205.296063661575
CID:6266228
PubChem ID:165864866
Update Time:2025-10-10

ethyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine Chemical and Physical Properties

Names and Identifiers

    • 2008453-24-3
    • EN300-736617
    • ethyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine
    • Inchi: 1S/C13H19NO/c1-3-14-10-13(2)8-9-15-12-7-5-4-6-11(12)13/h4-7,14H,3,8-10H2,1-2H3
    • InChI Key: BGVJFBLKHRTCEQ-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(C)(CNCC)CC1

Computed Properties

  • Exact Mass: 205.146664230g/mol
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 21.3Ų

ethyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine Pricemore >>

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Additional information on ethyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine

Professional Introduction to Ethyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine (CAS No. 2008453-24-3)

Ethyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine, a compound with the chemical identifier CAS No. 2008453-24-3, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic amines, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The molecular structure of this compound features a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring. The presence of a methyl group at the 4-position of the benzopyran ring and an ethylamine side chain attached to the 4-position of the benzopyran core contributes to its unique chemical properties and biological interactions. This structural configuration suggests potential roles in modulating various biological pathways, making it a valuable candidate for further investigation.

In recent years, there has been growing interest in exploring the pharmacological potential of benzopyran derivatives. These compounds have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific arrangement of functional groups in Ethyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine may contribute to its ability to interact with biological targets, thereby influencing cellular processes.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The benzopyran scaffold is known for its ability to engage with various enzymes and receptors, making it a versatile platform for designing novel therapeutic agents. Researchers have been particularly interested in leveraging the structural features of benzopyran derivatives to develop treatments for diseases such as cancer and neurodegenerative disorders.

Recent studies have highlighted the importance of understanding the molecular mechanisms by which these compounds exert their effects. For instance, research has indicated that certain benzopyran derivatives can inhibit the activity of kinases and other enzymes involved in cancer cell proliferation. Ethyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine may similarly interfere with key signaling pathways that drive tumor growth and progression.

The synthesis and characterization of this compound have also provided insights into its chemical behavior and reactivity. Understanding these properties is crucial for optimizing its pharmacological activity and developing effective formulations for therapeutic use. Advances in synthetic methodologies have enabled researchers to modify the structure of benzopyran derivatives with greater precision, allowing for the creation of analogs with enhanced biological efficacy.

In addition to its potential as an anticancer agent, Ethyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine has shown promise in other areas of medical research. For example, studies have suggested that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The development of new drugs often involves rigorous testing to assess their safety and efficacy. Preclinical studies are conducted to evaluate the pharmacokinetic profile, toxicity, and therapeutic potential of compounds like Ethyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine. These studies provide critical data that informs decisions about whether to proceed with clinical trials in humans.

One notable aspect of recent research is the use of computational methods to predict the biological activity of novel compounds. By leveraging computational chemistry tools, researchers can simulate how Ethyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine interacts with biological targets at the molecular level. This approach has accelerated the drug discovery process by identifying promising candidates more efficiently than traditional experimental methods alone.

The future direction of research on Ethyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yli)methyl]amine will likely focus on optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in translating laboratory findings into clinical interventions that benefit patients worldwide.

In conclusion, Ethyl[(4-methyl)-3-(methylamino)propyl]-ethoxy-7-hydroxy-6-methylene-6,7-dihydrobenzo[c]chromenone (CAS No. 200845324) represents a promising area of investigation in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable compound for further research aimed at developing novel therapeutic agents.

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